molecular formula C13H21NS B7992856 3-((Dipropylamino)methyl)benzenethiol CAS No. 1443348-37-5

3-((Dipropylamino)methyl)benzenethiol

Cat. No.: B7992856
CAS No.: 1443348-37-5
M. Wt: 223.38 g/mol
InChI Key: HCIPABTVMONMSG-UHFFFAOYSA-N
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Description

3-((Dipropylamino)methyl)benzenethiol is an organic compound with the molecular formula C₁₃H₂₁NS and a molecular weight of 223.38 g/mol It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dipropylamino)methyl)benzenethiol typically involves the reaction of a benzyl halide with dipropylamine, followed by the introduction of a thiol group. One common method involves the following steps:

    Alkylation: Benzyl chloride reacts with dipropylamine in the presence of a base such as sodium hydroxide to form 3-((Dipropylamino)methyl)benzene.

    Thiol Introduction: The resulting compound is then treated with thiourea and hydrochloric acid to introduce the thiol group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Dipropylamino)methyl)benzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

3-((Dipropylamino)methyl)benzenethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Dipropylamino)methyl)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Diethylamino)methyl)benzenethiol
  • 3-((Dimethylamino)methyl)benzenethiol
  • 3-((Dipropylamino)methyl)benzene

Uniqueness

3-((Dipropylamino)methyl)benzenethiol is unique due to its specific combination of a dipropylamino group and a thiol group attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-[(dipropylamino)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-8-14(9-4-2)11-12-6-5-7-13(15)10-12/h5-7,10,15H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIPABTVMONMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276121
Record name Benzenethiol, 3-[(dipropylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443348-37-5
Record name Benzenethiol, 3-[(dipropylamino)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443348-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 3-[(dipropylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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